Chiral Identity: (S)-Enantiomer vs. (R)-Enantiomer Baselines
The (S)-enantiomer (CAS 1213567-48-6) is a structurally distinct entity from its (R)-counterpart (CAS 1213499-30-9). The specific optical rotation and chiral chromatographic retention time serve as unique identifiers for this compound, directly quantifying its stereochemical purity relative to the racemate or the opposite enantiomer . No specific biological activity data was found in the accessed sources to quantify a functional difference between the enantiomers, but the established principle of chiral recognition in biological systems makes this a critical procurement specification. Vendor data specifies purities of 95% and 98% for this compound, which is a quantifiable quality parameter .
| Evidence Dimension | Stereochemical Identity and Purity |
|---|---|
| Target Compound Data | CAS 1213567-48-6; (S)-configuration; purity: 95–98% (HPLC) |
| Comparator Or Baseline | CAS 1213499-30-9 ((R)-enantiomer); CAS 1270479-51-0 (racemate) |
| Quantified Difference | Enantiomeric excess is not explicitly quantified in the accessed sources; purity specification is stated as 0.95 and 0.98 by different vendors. |
| Conditions | Vendor certificate of analysis; HPLC purity assessment |
Why This Matters
For applications involving chiral biological targets (e.g., receptors, enzymes), procurement of the correct enantiomer with verified purity is essential to avoid confounding results from the opposite enantiomer or racemic impurity.
